(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
This compound belongs to the thieno[3,2-c][1,2]thiazin-4(3H)-one class, characterized by a fused thiophene-thiazine ring system substituted with a 4-methylbenzyl group at position 1 and a (2,4-dimethoxyphenylamino)methylene moiety at position 3. The 2,2-dioxide designation indicates sulfone groups at positions 2 and 2 of the thiazine ring, which likely enhance its stability and influence pharmacokinetic properties.
Properties
IUPAC Name |
(3Z)-3-[(2,4-dimethoxyanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c1-15-4-6-16(7-5-15)14-25-19-10-11-31-23(19)22(26)21(32(25,27)28)13-24-18-9-8-17(29-2)12-20(18)30-3/h4-13,24H,14H2,1-3H3/b21-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNDJXQPHGXXAN-BKUYFWCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=C(C=C(C=C4)OC)OC)S2(=O)=O)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=C(C=C(C=C4)OC)OC)/S2(=O)=O)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS Number: 894674-48-7) is a thiazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H22N2O5S2
- Molecular Weight : 470.6 g/mol
- Structural Features : The compound features a thieno[3,2-c][1,2]thiazin core linked to a dimethoxyphenyl group and a methylbenzyl moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : The thiazine derivatives often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as p53 and cyclins.
- Case Study : A study demonstrated that thiazine derivatives showed cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- In Vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited moderate antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus and Escherichia coli .
- Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or function.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in preclinical models:
- Research Findings : In animal models of inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) .
- Clinical Relevance : This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | C23H22N2O5S2 | Anticancer | 10 |
| Compound B | C22H19FN2O5S2 | Antimicrobial | 50 |
| Compound C | C24H27N5O6 | Anti-inflammatory | 25 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key features with two classes of heterocycles:
Benzo[f]dithiazepin-3-one 1,1-dioxides (e.g., compounds 8–20 from ): Core structure: A seven-membered dithiazepine ring fused to a benzene ring vs. the six-membered thieno-thiazine system in the target compound. Sulfone positions: 1,1-dioxides in dithiazepinones vs. 2,2-dioxides in the thienothiazine derivative. Substituents: The target compound’s 4-methylbenzyl and dimethoxyphenyl groups may enhance lipophilicity compared to simpler aryl substituents in dithiazepinones .
1,2-Benzothiazine 1,1-dioxides (e.g., compound 7 from ): Core structure: A six-membered benzothiazine ring vs. the fused thieno-thiazine system.
Table 1: Structural Comparison
Functional and Pharmacological Comparisons
- The target’s structural similarity to ferroptosis-inducing agents (FINs) () suggests it may trigger iron-dependent cell death, particularly in oral squamous cell carcinoma (OSCC), where FINs show selective cytotoxicity .
- Selectivity: OSCC cells demonstrate heightened sensitivity to ferroptosis compared to normal epithelial cells . If the target compound acts as a FIN, its 4-methylbenzyl group (a common pharmacophore in kinase inhibitors) could improve tumor targeting, reducing off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
